molecular formula C30H46O3 B1243965 3alpha-Hydroxyolean-11,13(18)-dien-28-oic acid

3alpha-Hydroxyolean-11,13(18)-dien-28-oic acid

Cat. No. B1243965
M. Wt: 454.7 g/mol
InChI Key: XMOMYSSKYVFTKO-LNVXMQETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3alpha-hydroxyolean-11,13(18)-dien-28-oic acid is a pentacyclic triterpenoid that is oleana-11,13(18)-diene substituted by an alpha-hydroxy group at position 3 and a carboxy group at position 28. It has been isolated from the leaves and twigs of Fatsia polycarpa. It has a role as a metabolite and a plant metabolite. It is a hydroxy monocarboxylic acid and a pentacyclic triterpenoid. It derives from a hydride of an oleanane.

Scientific Research Applications

Antitubercular Activity

Research indicates that compounds including 3alpha-hydroxyolean-11,13(18)-dien-28-oic acid, isolated from Junellia tridens, demonstrate antitubercular activity. This was concluded from the study of various oleanane triterpenes isolated from the plant, which showed effectiveness against Mycobacterium tuberculosis (Caldwell, Franzblau, Suarez, & Timmermann, 2000).

Cancer Research

Several studies have explored the role of oleanolic acid derivatives in cancer research. These compounds modulate multiple signaling pathways in various tumor cells and have shown potent antiangiogenic and antitumor activities in rodent cancer models. Some are under clinical evaluation for cancer therapy (Shanmugam, Dai, Kumar, Tan, Sethi, & Bishayee, 2014).

ACAT Inhibition

Aceriphyllum rossii triterpenoids, including variants of 3alpha-hydroxyolean-11,13(18)-dien-28-oic acid, have been found to inhibit acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism. This suggests potential applications in treating diseases associated with cholesterol dysregulation (Han, Kim, Park, Lee, Lee, Kwon, & Baek, 2002).

Cytotoxicity and Antiproliferative Effects

Studies have shown that triterpenes isolated from Aceriphyllum rossii, including derivatives of 3alpha-hydroxyolean-11,13(18)-dien-28-oic acid, exhibit significant cytotoxicity against cancer cell lines. These compounds have potential as therapeutic agents in cancer treatment (Lee, Yoo, Na, Min, Lee, Yun, Jin, Kim, Youn, Chen, Song, & Seong, 2007).

Anti-Inflammatory Activity

Research has identified anti-inflammatory properties in triterpenoids isolated from various plants, including those similar to 3alpha-hydroxyolean-11,13(18)-dien-28-oic acid. These compounds inhibit inflammatory responses in cell models, suggesting potential therapeutic applications in inflammation-related disorders (Lin, Chang, Liao, Chen, & Tsai, 2013).

properties

Product Name

3alpha-Hydroxyolean-11,13(18)-dien-28-oic acid

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10R,12aS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8-9,21-23,31H,10-18H2,1-7H3,(H,32,33)/t21-,22+,23+,27-,28+,29+,30-/m0/s1

InChI Key

XMOMYSSKYVFTKO-LNVXMQETSA-N

Isomeric SMILES

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5(CC[C@]43C)C(=O)O)(C)C)C)(C)C)O

Canonical SMILES

CC1(CCC2(CCC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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